molecular formula C9H18N2O B7931726 N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B7931726
M. Wt: 170.25 g/mol
InChI Key: XEVRUPDFALPPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with ethyl bromoacetate under basic conditions to form N-ethylpyrrolidine-3-ylmethyl acetate. This intermediate is then subjected to amidation with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring allows the compound to fit into the binding pockets of these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl and acetamide groups.

    N-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

    N-Acetylpyrrolidine: Contains an acetyl group but lacks the ethyl group.

Uniqueness

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide is unique due to the presence of both the ethyl and acetamide groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

N-ethyl-N-(pyrrolidin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-4-5-10-6-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRUPDFALPPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.